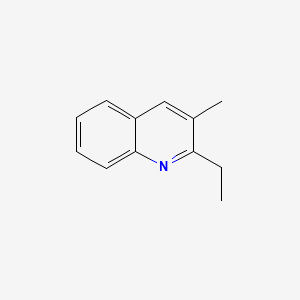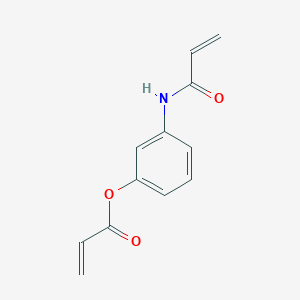
3-(Acryloylamino)phenyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acryloylamino)phenyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an acryloyl group attached to an amino phenyl prop-2-enoate structure, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acryloylamino)phenyl prop-2-enoate typically involves the reaction of acryloyl chloride with 3-aminophenyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
3-(Acryloylamino)phenyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides or thioesters.
科学研究应用
3-(Acryloylamino)phenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties such as high thermal stability and mechanical strength.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用机制
The mechanism of action of 3-(Acryloylamino)phenyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group is highly reactive and can participate in radical polymerization reactions, leading to the formation of polymers with high molecular weight and unique properties. The compound can also interact with biological molecules through hydrogen bonding and hydrophobic interactions, making it a valuable tool in drug design and development.
相似化合物的比较
Similar Compounds
- Phenyl acrylate
- Ethyl 2-cyano-3-phenylprop-2-enoate
- 3-(Methacryloylamino)phenyl prop-2-enoate
Uniqueness
3-(Acryloylamino)phenyl prop-2-enoate stands out due to its unique combination of an acryloyl group and an amino phenyl prop-2-enoate structure. This combination imparts the compound with high reactivity and versatility, making it suitable for a wide range of applications in polymer chemistry, pharmaceuticals, and materials science. Its ability to undergo various chemical reactions and form stable polymers with desirable properties further enhances its value in scientific research and industrial applications.
属性
CAS 编号 |
35289-74-8 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
[3-(prop-2-enoylamino)phenyl] prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-9-6-5-7-10(8-9)16-12(15)4-2/h3-8H,1-2H2,(H,13,14) |
InChI 键 |
VQEYHSCBGVZTAN-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
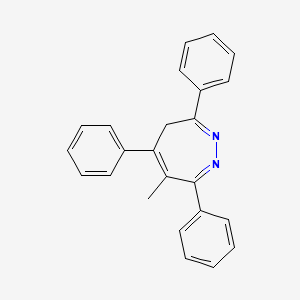
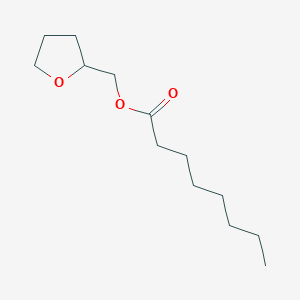
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
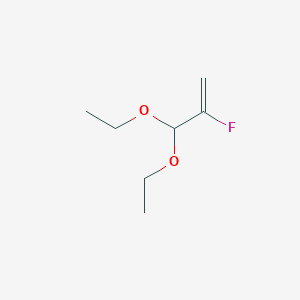
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
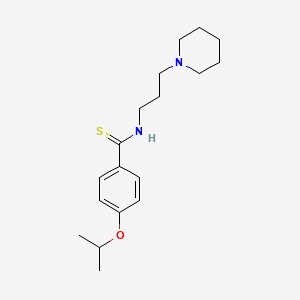
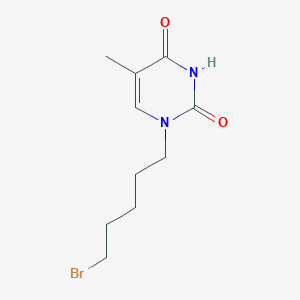
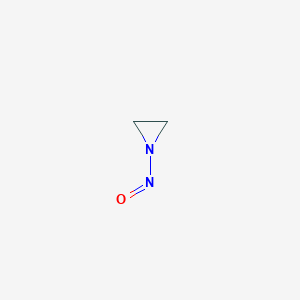
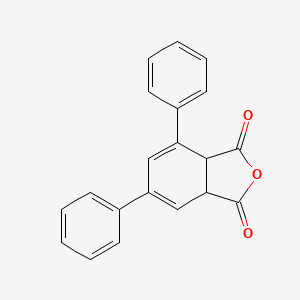
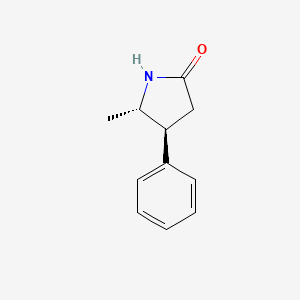
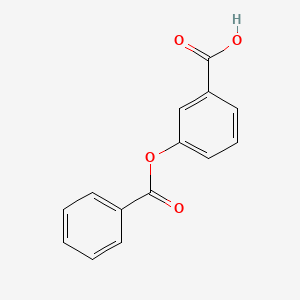
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
